7-Fluoro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrole ring, a chromeno ring, a morpholino group, and a phenyl group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms . Chromeno refers to a class of chemical compounds consisting of a benzene and a pyran ring . Morpholino refers to the portion of the molecule that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The phenyl group refers to a functional group that consists of six carbon atoms attached in a hexagonal planar ring .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting with the synthesis of the pyrrole ring, followed by the introduction of the other functional groups . The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring, for example, is aromatic and would contribute to the overall stability of the molecule . The presence of the morpholino group could introduce some steric hindrance, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring is electron-rich and could potentially undergo electrophilic aromatic substitution . The presence of the morpholino and phenyl groups could also influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents .Scientific Research Applications
Anti-Inflammatory Properties
Fluoropyrrole derivatives, including our compound of interest, have shown promise as anti-inflammatory agents . Their ability to modulate inflammatory pathways makes them valuable candidates for drug development. Researchers investigate their potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.
GnRH Receptor Antagonists
Stable GnRH (gonadotropin-releasing hormone) receptor antagonists are crucial for managing hormone-related conditions. Some fluorinated pyrrole derivatives exhibit antagonistic activity against GnRH receptors . These compounds could play a role in fertility control, hormone-dependent cancers, and reproductive health.
HCV NS5B Polymerase Inhibitors
Hepatitis C virus (HCV) remains a global health concern. Fluorinated pyrroles have been explored as inhibitors of HCV NS5B polymerase, a key enzyme in viral replication . Targeting this enzyme could lead to effective antiviral therapies.
Hypertension Treatment
Angiotensin II receptor antagonists are commonly used to manage hypertension. Interestingly, some fluorinated pyrrole derivatives fall into this category . Their ability to block angiotensin II receptors helps regulate blood pressure.
Broad-Spectrum Insecticides
The compound chlorfenapyr, a fluorinated pyrrole derivative, was commercialized as a broad-spectrum insecticide . Its effectiveness against various pests highlights the potential of fluorinated pyrroles in pest control.
Other Physiologically Active Compounds
Beyond the specific applications mentioned, fluorinated pyrroles are also investigated for their broader physiological effects. Researchers explore their interactions with cellular targets, enzymatic pathways, and biological systems. These investigations may uncover additional therapeutic applications.
Future Directions
properties
IUPAC Name |
7-fluoro-2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-16-6-7-18-17(14-16)21(27)19-20(15-4-2-1-3-5-15)26(23(28)22(19)30-18)9-8-25-10-12-29-13-11-25/h1-7,14,20H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKUBXDQVHWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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